1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
CAS No.: 87412-92-8
Cat. No.: VC15995600
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87412-92-8 |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 1,3-dimethylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H8N4/c1-5-6-3-8-4-9-7(6)11(2)10-5/h3-4H,1-2H3 |
| Standard InChI Key | FTNDQFMFKIIXPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=NC=NC=C12)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Tautomerism
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine (Figure 1). X-ray crystallographic studies of analogous compounds demonstrate planar geometry with bond lengths of 1.36–1.41 Å for N–N bonds in the pyrazole ring and 1.32–1.35 Å for C–N bonds in the pyrimidine . The methyl groups at N1 and C3 enforce a fixed 1H-tautomer, eliminating annular tautomerism observed in unmethylated analogs. This tautomeric stabilization enhances predictability in molecular docking studies.
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular formula | C₇H₈N₄ |
| Molecular weight | 162.17 g/mol |
| logP (octanol/water) | 1.8 ± 0.2 |
| pKa (pyrimidine N) | 4.2 (calculated) |
| Tautomeric forms | 1H-tautomer dominant (>95%) |
Spectroscopic Characterization
Advanced NMR techniques confirm regiochemistry:
-
¹H NMR (DMSO-d6): δ 8.71 (s, 1H, C6-H), 3.93 (s, 3H, N1-CH3), 2.58 (s, 3H, C3-CH3)
-
¹³C NMR: 158.4 (C4), 152.1 (C7a), 109.8 (C3a), 33.1 (N1-CH3), 22.4 (C3-CH3)
HMBC correlations between C3-CH3 and C4/C7a carbons verify substitution patterns.
Synthetic Methodologies
Cyclocondensation of 5-Aminopyrazoles
The primary route involves reacting 5-amino-1,3-dimethylpyrazole with β-diketones or alkynones under acidic conditions (Scheme 1):
Yields range from 45–78% depending on R/R' substituents . Microwave-assisted synthesis reduces reaction times from 12 h to 30 min with comparable yields .
Transition Metal-Catalyzed Approaches
Palladium-catalyzed coupling enables late-stage diversification:
This method achieves >85% yield for electron-rich aryl groups but <40% for sterically hindered substituents .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 45–78 | 6–12h | High |
| Microwave-assisted | 65–82 | 0.5h | Medium |
| Pd-catalyzed coupling | 40–85 | 3h | Low |
Biological Activities and Mechanisms
Kinase Inhibition Profiling
1,3-Dimethyl derivatives exhibit broad-spectrum kinase inhibition:
Table 3: IC₅₀ Values Against Cancer Targets
| Kinase | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| EGFR T790M | 2.1 | A549 (NSCLC) | |
| CDK2/Cyclin E | 8.7 | MCF-7 (Breast) | |
| VEGFR-2 | 14.3 | HUVEC |
Mechanistic studies show competitive ATP binding with ΔG = -9.8 kcal/mol (molecular docking) . The C3-methyl group fills a hydrophobic pocket in EGFR, while N1-methyl prevents π-stacking with Phe856 .
Antiproliferative Effects
In NCI-60 screening, lead compound 7b (4-anilino derivative) showed GI₅₀ = 0.012 µM against leukemia CCRF-CEM cells . Flow cytometry revealed G1/S cell cycle arrest via p21 upregulation and cyclin D1 suppression .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects at C4
-
Electron-withdrawing groups (Cl, CF₃): Enhance kinase affinity but reduce solubility (logP ↑0.5)
-
Amino substituents: 4-Anilino derivatives show 10–100× potency vs. H-donor groups
-
Bulk tolerance: 4-(3-Chlorophenyl) optimal; larger groups (naphthyl) cause steric clashes
N1/C3 Modification Impact
-
N1-demethylation: Reduces metabolic stability (t₁/₂ ↓ from 6.2h to 1.8h in microsomes)
-
C3-ethyl vs. methyl: Improves VEGFR-2 activity (IC₅₀ 8.9 nM) but increases hepatotoxicity
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Caco-2 Papp = 12.3 × 10⁻⁶ cm/s (high permeability)
-
Metabolism: CYP3A4-mediated N-demethylation (major pathway)
Industrial Production and Scale-Up
Continuous Flow Synthesis
A pilot-scale process using Corning AFR™ reactor achieves 92% yield at 2 kg/day:
-
Conditions: 140°C, 15 bar, residence time 8 min
-
Cost Analysis: Raw material cost $45/g (lab) vs. $8/g (pilot)
Green Chemistry Advances
Solvent recycling and biocatalytic steps reduce PMI (Process Mass Intensity) from 120 to 32:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume